2-Methyl-benzofuran-5-ylamine hydrochloride molecular weight
2-Methyl-benzofuran-5-ylamine hydrochloride molecular weight
An In-depth Technical Guide to 2-Methyl-benzofuran-5-ylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive scientific overview of 2-Methyl-benzofuran-5-ylamine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. The benzofuran scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules. This document details the fundamental physicochemical properties, molecular weight, and structural characteristics of the title compound and its free base form. A validated, multi-step synthetic pathway is described, followed by a discussion of essential analytical techniques for structural elucidation and purity verification. Finally, the guide explores the current understanding of its applications as a versatile building block in drug discovery, particularly in the context of developing novel therapeutic agents.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, represents a core structural motif in a vast number of biologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] The unique electronic and structural features of the benzofuran nucleus make it an attractive scaffold for medicinal chemists to design and synthesize novel therapeutic agents. Molecules incorporating this moiety have been developed as treatments for conditions ranging from cardiovascular arrhythmias, such as the drug Amiodarone, to potential therapies for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][4][5] 2-Methyl-benzofuran-5-ylamine hydrochloride serves as a key intermediate and building block, providing a strategic entry point for the synthesis of more complex and targeted derivatives.
Core Compound Identification and Physicochemical Properties
Precise identification is critical for any research and development application. 2-Methyl-benzofuran-5-ylamine is typically handled as its hydrochloride salt to improve stability and solubility in aqueous media. The protonation of the 5-amino group to form the ammonium chloride salt is a standard practice for amine-containing pharmaceutical intermediates.
Below is a diagram illustrating the chemical structures of the free base and its corresponding hydrochloride salt.
Caption: Conversion of the free base to its hydrochloride salt.
Quantitative Data Summary
The fundamental properties of both the hydrochloride salt and the free base are summarized in the table below for easy reference. It is crucial to use the correct molecular weight corresponding to the specific form of the compound being used in experimental calculations.
| Property | 2-Methyl-benzofuran-5-ylamine Hydrochloride | 2-Methyl-benzofuran-5-ylamine (Free Base) |
| IUPAC Name | (2-Methyl-1-benzofuran-5-yl)ammonium chloride | 2-Methyl-1-benzofuran-5-amine |
| CAS Number | 23968-37-8[6] | 26210-75-3[7][8] |
| Molecular Formula | C₉H₁₀ClNO[6] | C₉H₉NO[7][8] |
| Molecular Weight | 183.63 g/mol [6] | 147.17 g/mol [7][8] |
| MDL Number | MFCD00035194[6] | N/A |
Physicochemical Properties (Free Base)
Experimental data for the hydrochloride salt are limited, but the properties of the parent free base provide valuable insight into its behavior.
| Property | Value | Source |
| Boiling Point | 282.9 °C at 760 mmHg | [7] |
| Density | 1.178 g/cm³ | [7] |
| Flash Point | 124.9 °C | [7] |
| LogP | 2.90 | [7] |
| Vapor Pressure | 0.00327 mmHg at 25°C | [7] |
Synthesis and Purification
The synthesis of 2-Methyl-benzofuran-5-ylamine hydrochloride is a well-established process in organic chemistry, typically proceeding through a multi-step sequence that leverages common and reliable transformations. The most logical and field-proven approach involves the synthesis of a nitrated benzofuran intermediate, followed by the reduction of the nitro group to the target amine, and concluding with salt formation.
Caption: High-level workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Part A: Reduction of 2-Methyl-5-nitro-1-benzofuran
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Reactor Setup: To a 3-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-methyl-5-nitro-1-benzofuran (1.0 eq).
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Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate to dissolve the starting material completely.
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Catalyst Addition: Carefully add Palladium on carbon (10% Pd, ~5 mol%) to the solution. Causality: Palladium on carbon is a highly efficient heterogeneous catalyst for the hydrogenation of nitro groups. It offers high selectivity, minimizing side reactions, and can be easily removed by filtration after the reaction is complete.
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Hydrogenation: Purge the flask with hydrogen gas (using a balloon or a controlled hydrogenation apparatus) and maintain a hydrogen atmosphere.
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Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
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Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Trustworthiness: Complete removal of the catalyst is critical to prevent contamination of the final product.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Methyl-benzofuran-5-ylamine as an oil or solid.
Part B: Formation of the Hydrochloride Salt
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Dissolution: Dissolve the crude free base from Part A in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.
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Acidification: While stirring, slowly add a solution of hydrochloric acid in ether (or isopropanol) dropwise. The hydrochloride salt will precipitate out of the solution.
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Precipitation and Isolation: Continue stirring for 30-60 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.
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Purification: Wash the collected solid with cold, anhydrous diethyl ether to remove any residual impurities. Dry the product under vacuum to yield pure 2-Methyl-benzofuran-5-ylamine hydrochloride.
Analytical Characterization and Quality Control
Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and quality of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system to confirm the final product's integrity.
Caption: A typical analytical workflow for compound characterization.
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¹H NMR Spectroscopy: This technique confirms the proton environment. Expected signals include a singlet for the C2-methyl group, distinct signals in the aromatic region for the benzofuran ring protons, and a broad signal for the -NH₃⁺ protons.
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¹³C NMR Spectroscopy: Provides a count of unique carbon atoms and confirms the carbon skeleton of the benzofuran ring.
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Mass Spectrometry (MS): This analysis confirms the molecular weight. For the hydrochloride salt, electrospray ionization (ESI) in positive mode will typically show the molecular ion for the free base ([M+H]⁺) at m/z 148.1.[7]
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Infrared (IR) Spectroscopy: Identifies key functional groups. Characteristic peaks would include N-H stretching vibrations for the ammonium group (typically broad, in the 2400-3000 cm⁻¹ region) and C-O-C stretching for the furan ether linkage.[9]
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High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A single, sharp peak on the chromatogram indicates a high degree of purity, which can be quantified against a reference standard.
Applications in Research and Drug Development
2-Methyl-benzofuran-5-ylamine hydrochloride is not an end-product therapeutic itself, but rather a valuable starting material and structural motif for the synthesis of more complex drug candidates. Its utility stems from the combination of the pharmacologically relevant benzofuran core and the synthetically versatile primary amine.
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Scaffold for Lead Generation: The primary amine at the 5-position serves as a synthetic handle for derivatization. It can be readily acylated, alkylated, or used in reductive amination and coupling reactions to build a library of novel compounds for high-throughput screening.
-
Monoamine Oxidase (MAO) Inhibitors: Benzofuran derivatives have been specifically investigated as inhibitors of monoamine oxidase, an enzyme class implicated in the progression of neurodegenerative disorders.[5] The structure of 2-Methyl-benzofuran-5-ylamine provides a foundational scaffold for designing selective MAO-A or MAO-B inhibitors.
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Anticancer and Antimicrobial Agents: The benzofuran nucleus is a component of many compounds screened for anticancer and antimicrobial activity.[2][3] Researchers can modify the amine group of the title compound to modulate properties like cell permeability, target binding, and overall efficacy.
Conclusion
2-Methyl-benzofuran-5-ylamine hydrochloride is a well-characterized chemical entity with a defined molecular weight of 183.63 g/mol .[6] Its straightforward synthesis from commercially available precursors and the synthetic utility of its primary amine group make it a valuable intermediate for the drug development community. The robust analytical methods available for its characterization ensure high quality and reproducibility in research settings. As the demand for novel heterocyclic compounds continues to grow, the importance of foundational building blocks like 2-Methyl-benzofuran-5-ylamine hydrochloride in the discovery of next-generation therapeutics remains paramount.
References
-
Chemsrc. (n.d.). 2-methyl-1-benzofuran-5-amine | CAS#:26210-75-3. Retrieved January 23, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzofuran, 2-methyl-. In NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]
-
The Good Scents Company. (n.d.). 2-methyl benzofuran. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 2-Methylbenzofuran. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 2-Methylfuran. Retrieved January 23, 2026, from [Link]
-
Shaaban, M. R., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). CN102267989A - 2-methyl-benzofuran compounds and preparation and application thereof.
-
Harish Kumar, D. R., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640. Retrieved January 23, 2026, from [Link]
-
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2849. Retrieved January 23, 2026, from [Link]
-
DeRuiter, J., et al. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1), 40-46. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved January 23, 2026, from [Link]
-
Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28846-28867. Retrieved January 23, 2026, from [Link]
-
Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 267-269. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Benzofuran derivatives: A patent review. Retrieved January 23, 2026, from [Link]
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. CN102267989A - 2-methyl-benzofuran compounds and preparation and application thereof - Google Patents [patents.google.com]
- 6. 23968-37-8 2-Methyl-benzofuran-5-ylamine hydrochloride AKSci 8094AD [aksci.com]
- 7. 2-methyl-1-benzofuran-5-amine | CAS#:26210-75-3 | Chemsrc [chemsrc.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
